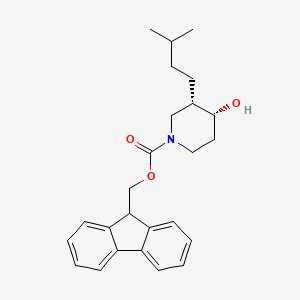
(9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorenyl group attached to a piperidine ring, which is further substituted with a hydroxy group and an isopentyl chain. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials One common approach is to first prepare the piperidine ring with the desired stereochemistry This can be achieved through asymmetric synthesis or chiral resolution techniques
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and efficient purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The fluorenyl group can be reduced to form a more saturated hydrocarbon.
Substitution: The piperidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the fluorenyl group may produce a more saturated hydrocarbon.
Applications De Recherche Scientifique
(9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which (9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9H-fluoren-9-yl)methyl 2-hydroxyethyl (methyl)carbamate: Another fluorenyl-substituted compound with different functional groups.
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorenyl structure but different pharmacological properties.
Uniqueness
The uniqueness of (9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and a potential lead compound for drug development.
Propriétés
Formule moléculaire |
C25H31NO3 |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl (3S,4R)-4-hydroxy-3-(3-methylbutyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C25H31NO3/c1-17(2)11-12-18-15-26(14-13-24(18)27)25(28)29-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,17-18,23-24,27H,11-16H2,1-2H3/t18-,24+/m0/s1 |
Clé InChI |
XGBGGWQMIJXALP-MHECFPHRSA-N |
SMILES isomérique |
CC(C)CC[C@H]1CN(CC[C@H]1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CC(C)CCC1CN(CCC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



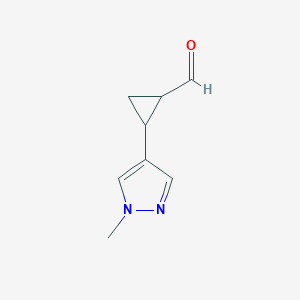
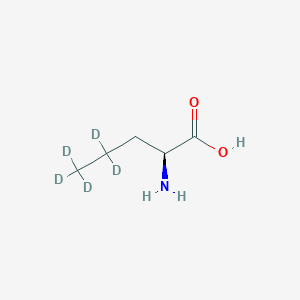
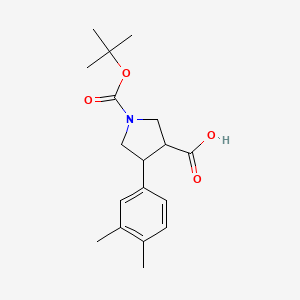

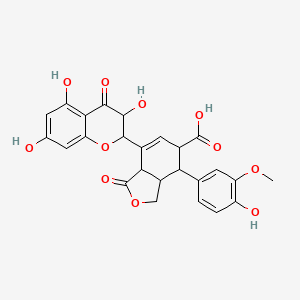

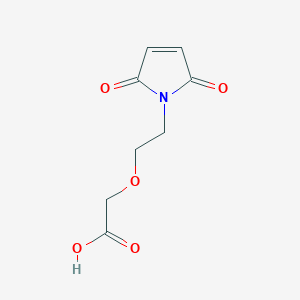
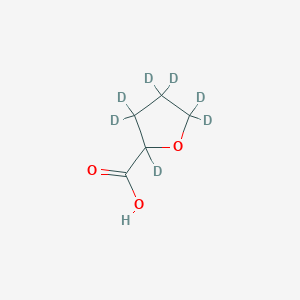

![2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B12309132.png)
![2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B12309143.png)

![2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B12309150.png)
